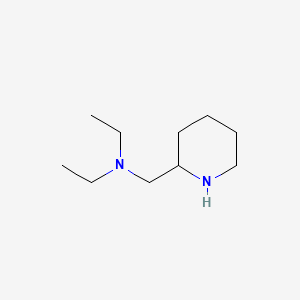

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

説明

Discovery and Nomenclature

The specific discovery timeline for this compound reflects the systematic approach to piperidine derivative synthesis that characterized late twentieth-century organic chemistry research. The compound first appeared in chemical databases and research literature as part of comprehensive studies examining the synthetic accessibility and properties of substituted piperidine derivatives. The assignment of Chemical Abstracts Service number 64168-09-8 represents the formal recognition of this compound as a distinct chemical entity worthy of individual cataloging and study.

The nomenclature of this compound demonstrates the evolution of systematic chemical naming conventions, particularly for complex polyfunctional molecules. The International Union of Pure and Applied Chemistry designation "N-ethyl-N-(2-piperidinylmethyl)ethanamine" reflects the systematic approach to naming tertiary amines with heterocyclic substituents. Alternative naming systems have generated several synonymous designations, including "diethyl[(piperidin-2-yl)methyl]amine" and "N,N-Diethyl-2-piperidinemethylamine," each emphasizing different structural features of the molecule. This multiplicity of names reflects the compound's position at the intersection of several chemical classification systems and the ongoing evolution of chemical nomenclature standards.

The molecular designation reveals the systematic construction of the compound name, beginning with the recognition of the tertiary amine functionality and proceeding through the identification of the ethyl substituents and the piperidine-derived substituent. The precision of this nomenclature system enables unambiguous identification of the compound structure and facilitates effective communication within the scientific community. The consistency of naming across different chemical databases and suppliers demonstrates the successful standardization of nomenclature protocols for complex organic molecules.

Position in Organic Chemistry Classification Systems

This compound occupies a distinctive position within multiple overlapping classification systems that organize organic compounds according to structural features and functional group priorities. The compound's primary classification as a tertiary amine reflects the presence of a nitrogen atom bonded to three carbon atoms, establishing its fundamental chemical identity within the broader family of organic nitrogen compounds. This classification determines many of the compound's basic chemical properties, including its basicity, nucleophilicity, and general reactivity patterns.

The incorporation of the piperidine ring system places the compound within the heterocyclic amine subfamily, specifically among the six-membered saturated nitrogen heterocycles. This classification connects the compound to the extensive body of research on piperidine derivatives and their applications in pharmaceutical chemistry, synthetic methodology, and materials science. The piperidine ring system contributes conformational rigidity to the molecule and influences the electronic properties of the attached functional groups through inductive and resonance effects.

Table 1: Chemical Classification Data for this compound

| Classification Category | Designation | Structural Basis |

|---|---|---|

| Primary Functional Group | Tertiary Amine | Nitrogen bonded to three carbon atoms |

| Heterocyclic System | Piperidine Derivative | Six-membered saturated nitrogen ring |

| Molecular Framework | Aliphatic-Heterocyclic Hybrid | Mixed saturated carbon chains and ring system |

| Chemical Abstracts Service Number | 64168-09-8 | Unique registry identifier |

| Molecular Formula | C10H22N2 | Ten carbon, twenty-two hydrogen, two nitrogen atoms |

The compound's molecular framework represents a hybrid structure combining aliphatic and heterocyclic elements, creating a unique chemical entity that does not fit neatly into traditional simple classification schemes. The presence of both linear alkyl chains and a cyclic ring system requires consideration of both aliphatic and heterocyclic chemistry principles when predicting chemical behavior and designing synthetic approaches. This structural complexity places the compound among the advanced organic molecules that challenge traditional classification boundaries and require sophisticated analytical approaches for complete characterization.

Historical Development of Research

The research development surrounding this compound reflects the broader evolution of synthetic organic chemistry from empirical observation to systematic molecular design. Early investigations of this compound were primarily focused on establishing fundamental structural characteristics and basic chemical properties, building upon the extensive foundation of piperidine chemistry developed throughout the twentieth century. The systematic characterization of molecular weight, elemental composition, and spectroscopic properties provided the essential data required for subsequent research applications.

The progression of research methodologies has enabled increasingly sophisticated analysis of the compound's three-dimensional structure and conformational behavior. Modern computational chemistry techniques have supplemented traditional experimental approaches, providing detailed insights into the preferred conformations of the piperidine ring and the spatial arrangement of the ethyl substituents. These advanced analytical capabilities have revealed subtle structural features that influence the compound's chemical reactivity and potential applications in synthetic chemistry.

Table 2: Research Development Timeline and Methodological Advances

| Research Phase | Primary Focus | Methodological Approach | Key Achievements |

|---|---|---|---|

| Initial Characterization | Structural Identification | Classical Analytical Chemistry | Molecular formula and weight determination |

| Property Evaluation | Physical and Chemical Properties | Spectroscopic Analysis | Nuclear magnetic resonance and infrared characterization |

| Synthetic Applications | Reaction Chemistry | Systematic Synthetic Studies | Reactivity pattern establishment |

| Advanced Analysis | Three-dimensional Structure | Computational Chemistry | Conformational analysis and electronic structure |

The contemporary research landscape for this compound encompasses multiple interdisciplinary approaches, reflecting the compound's potential relevance to diverse areas of chemical science. Current investigations examine the compound's behavior under various reaction conditions, its potential as a synthetic intermediate, and its interactions with other chemical species. The availability of the compound from multiple commercial suppliers indicates sustained research interest and the establishment of reliable synthetic routes for its preparation.

Structure

2D Structure

特性

IUPAC Name |

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIYGHQFUHZRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294714 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-09-8 | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC78457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine typically involves the reaction of piperidine with ethylamine under specific conditions. One common method involves the alkylation of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

化学反応の分析

Types of Reactions

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base or catalyst to facilitate the substitution process.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Various substituted amines depending on the reagents used

科学的研究の応用

Chemical Properties and Structure

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is characterized by its molecular formula and a molecular weight of approximately 170.3 g/mol. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets.

Medicinal Chemistry Applications

1. Central Nervous System Disorders

The compound's structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders. Its lipophilicity may facilitate the crossing of biological membranes, enhancing therapeutic efficacy. Research indicates that this compound could influence dopaminergic and serotonergic pathways, although specific binding affinities require further investigation .

2. Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. For instance, compounds similar to this compound have demonstrated cytotoxicity against various tumor cell lines, suggesting their role as anticancer agents. The introduction of piperidine moieties in drug design has been linked to improved brain exposure and enhanced activity against cancer cells .

Case Study 1: Neuropharmacological Research

A study investigating the neuropharmacological effects of piperidine derivatives found that this compound exhibited significant activity in modulating neurotransmitter systems. The compound was tested for its ability to inhibit specific enzymes related to neurotransmitter breakdown, showing promise as a treatment for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

In a comparative study of piperidine derivatives, this compound was evaluated for its cytotoxic effects on hypopharyngeal tumor cells. The results indicated that this compound could induce apoptosis more effectively than conventional chemotherapeutics, positioning it as a candidate for further development in oncology .

作用機序

The mechanism of action of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, the compound can modulate the release and reuptake of neurotransmitters, leading to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other amphetamines suggests a similar mode of action.

類似化合物との比較

Key Structural and Functional Differences

- Piperidine vs. Piperidine-containing analogs like UMB82 show affinity for sigma receptors, critical for CNS effects, whereas pyridine derivatives are often intermediates in organic synthesis .

- Substituent Effects on Bioactivity: Phenoxy Groups: DPPE’s phenoxy group enhances antitumor specificity by targeting CD44+/CD24− breast tumor-initiating cells, whereas finoxetines’ phenoxyethoxy chains modulate zebrafish behavior . Halogenation: UMB82’s 3,4-dichlorophenyl group increases lipophilicity and receptor binding, a feature absent in the parent compound .

Synthetic Utility :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Piperidine derivatives generally exhibit higher logP values than pyridine analogs, improving blood-brain barrier penetration (e.g., UMB82’s CNS activity) .

- Retention Behavior: Minor structural changes, such as methyl vs. ethyl groups, significantly alter retention times in chromatographic analyses (e.g., N-Ethyl-N-[(1-methyl)ethanamine: RT = 6.19 min vs. 1-(2-Furanyl)-Ethanone: RT = 6.02 min) .

生物活性

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

This compound features an ethyl group attached to a nitrogen atom within a piperidine ring, influencing its chemical properties and biological activity. Its structural formula is represented as follows:

This unique structure allows for interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may bind to serotonin and dopamine receptors, which are crucial for modulating mood, cognition, and reward pathways. The compound's structural similarity to amphetamines indicates a potential for psychoactive effects, although the exact pathways remain under investigation.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter release and reuptake, particularly in dopaminergic and serotonergic systems.

- Potential Therapeutic Applications : It is being investigated for its possible therapeutic roles in treating neurological disorders and as a psychoactive agent.

- Antimicrobial Properties : Some studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities, although specific data on this compound remain limited .

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₈N₂ | Ethyl group enhances lipophilicity | Neurotransmitter modulation |

| N-(piperidin-2-ylmethyl)ethanamine | C₉H₁₃N₂ | Lacks ethyl substitution | Potential renin inhibition |

| N,N-Diethyl-piperidin-2-amine | C₁₃H₁₉N₂ | More ethyl groups; higher lipophilicity | Antidepressant properties |

This comparison highlights the unique pharmacological profile of this compound due to its specific combination of structural features.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have indicated that this compound may enhance dopaminergic signaling, suggesting potential applications in treating conditions like depression or ADHD. However, comprehensive clinical trials are necessary to validate these findings.

- Antimicrobial Activity : Although direct studies on this compound's antimicrobial properties are sparse, related piperidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. Future research could explore whether this compound exhibits similar properties .

- Toxicological Assessments : Preliminary toxicological evaluations indicate that while the compound may have beneficial effects at therapeutic doses, further studies are essential to assess its safety profile comprehensively.

Q & A

Q. What are the established synthetic routes for N-ethyl-N-(piperidin-2-ylmethyl)ethanamine, and how are critical intermediates purified?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

- Route 1 : Reacting piperidine-2-carbaldehyde with ethylamine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C), followed by alkylation with ethyl bromide .

- Route 2 : Condensation of N-ethylpiperidine with a haloethylamine derivative, optimized in polar aprotic solvents like DMF at 60–80°C .

Purification : Post-synthesis, column chromatography (silica gel, eluting with CHCl₃:EtOAC or hexanes:EtOAc gradients) is critical to isolate the product. Trituration in diethyl ether may further remove impurities .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify alkyl/aryl protons (δ 1.00–2.40 ppm for CH₃/CH₂; δ 7.26–7.70 ppm for aromatic protons) and confirm tertiary amine connectivity .

- IR : Peaks at ~1011 cm⁻¹ (C-N stretching) and ~1600 cm⁻¹ (C=N/C=C) validate structural motifs .

- HPLC/GC : Retention time (~6.19 min in GC) and area% analysis (e.g., 95% purity threshold) ensure purity .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software, and what challenges arise?

Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for twinned crystals or low-symmetry space groups .

- Refinement in SHELXL : Apply constraints for disordered ethyl/piperidine groups and anisotropic displacement parameters (ADPs). Use the TWIN/BASF commands for twinned data .

Challenges : - Overparameterization in low-resolution datasets may require manual adjustment of hydrogen atom positions.

- Discrepancies in R-factors (>5%) often stem from missed symmetry elements or incorrect space group assignment .

Q. What role does this compound play as a structural template in microporous metal phosphates, and how is its chirality exploited?

Application : The tertiary amine acts as a structure-directing agent (SDA) in synthesizing chiral aluminophosphate frameworks. Its rigid piperidine moiety induces helicity in inorganic lattices . Experimental Design :

Q. How can researchers resolve contradictions in spectroscopic data caused by impurities or stereoisomers?

Contradiction Analysis :

- Case Study : Discrepant NMR peaks (e.g., unexpected splitting in CH₂ signals) may indicate residual solvents or diastereomers. Use HSQC/HMBC to trace coupling pathways .

- Chromatographic Cross-Check : Compare GC/HPLC retention times with authentic standards. For example, a 6.19 min RT (vs. 6.02 min for 1-(2-furanyl)-ethanone) confirms identity .

Mitigation : Pre-purify intermediates via flash chromatography and validate with mass spectrometry (ESI-MS) for exact mass confirmation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。